2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid
CAS No.: 118055-03-1
Cat. No.: VC2370068
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118055-03-1 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-pyrazolo[1,5-a]pyridin-3-ylacetic acid |
| Standard InChI | InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13) |
| Standard InChI Key | VJVCNAGVXRMLPL-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=NN2C=C1)CC(=O)O |
| Canonical SMILES | C1=CC2=C(C=NN2C=C1)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid features a pyrazolo[1,5-a]pyridine heterocyclic core with an acetic acid moiety at the 3-position. The related saturated derivative, 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid, has a molecular weight of 180.20 g/mol and a molecular formula of C₉H₁₂N₂O₂ . By comparison, the unsaturated target compound 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid would have a molecular formula of C₉H₈N₂O₂ and a corresponding molecular weight of approximately 176.18 g/mol, reflecting the absence of four hydrogen atoms due to the unsaturated pyridine ring.
The structure contains a fused bicyclic system with nitrogen atoms in both rings, contributing to its distinctive electronic properties. The carboxylic acid group provides potential for hydrogen bonding interactions, salt formation, and derivatization, which can be advantageous for drug development and synthetic applications.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 176.18 g/mol | Calculated based on molecular formula |
| Molecular Formula | C₉H₈N₂O₂ | |
| Appearance | Likely crystalline solid | Based on similar heterocyclic compounds |
| Solubility | Likely soluble in polar organic solvents; limited water solubility | Estimated based on structure |
| Acid Dissociation Constant (pKa) | Approximately 3.5-4.5 | Estimated based on similar carboxylic acids |
| Hydrogen Bond Donors | 1 (carboxylic acid OH) | |
| Hydrogen Bond Acceptors | 4 (carboxylic acid carbonyl, carboxylic acid OH, and two nitrogen atoms) |
The carboxylic acid functionality imparts acidic character to the molecule, enabling it to form salts with bases. This property can be exploited to enhance water solubility, which may be beneficial for pharmaceutical applications. Additionally, the electron-rich pyrazolo[1,5-a]pyridine system could participate in π-stacking interactions with aromatic amino acid residues in biological targets.
Synthetic Methodologies
General Approaches to Pyrazolo[1,5-a]pyridine Synthesis
Synthesis of the pyrazolo[1,5-a]pyridine core typically involves the formation of the fused bicyclic system through cyclization reactions. One common approach includes the reaction of pyridines with appropriate reagents to form the fused pyrazole ring. Based on related heterocyclic synthesis methods, several potential synthetic routes can be proposed for 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid.
By examining the synthetic routes for structurally similar pyrazolo[1,5-a]pyrimidine derivatives, we can deduce potential synthetic pathways. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives often begins with the formation of aminopyrazoles, which subsequently undergo cyclization reactions . A similar strategy could be adapted for the synthesis of pyrazolo[1,5-a]pyridine derivatives, with appropriate modifications to accommodate the different heterocyclic core.
Structure-Activity Relationship Insights
Importance of Dihedral Angles in Related Compounds
Studies on pyrazolo[1,5-a]pyrimidine derivatives have highlighted the significance of specific dihedral angles between the heterocyclic scaffold and substituents for biological activity. For instance, the dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the plane of the amide bond has been identified as a key factor for anti-RSV activity .
In presatovir and related compounds, the piperidine ring facilitates the maintenance of an optimal dihedral angle for anti-RSV activity . Similar structural considerations might apply to 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid, where the positioning of the acetic acid moiety relative to the heterocyclic core could influence interactions with biological targets.
Effect of Substituents on Biological Activity
The presence and nature of substituents on the heterocyclic scaffold significantly impact biological activity. In pyrazolo[1,5-a]pyrimidine derivatives, modifications at various positions have led to compounds with enhanced potency and selectivity .
For 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid, the acetic acid moiety at the 3-position introduces specific electronic and steric effects that could modulate interactions with biological targets. Additionally, the potential for derivatization of the carboxylic acid group offers opportunities for further optimization of biological activities.
Analytical Methods for Characterization
Spectroscopic Techniques
Various spectroscopic techniques can be employed for the characterization of 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid, providing insights into its structural and physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would reveal characteristic signals for the aromatic protons of the pyrazolo[1,5-a]pyridine system, as well as the methylene protons of the acetic acid moiety. ¹³C NMR spectroscopy would provide information about the carbon framework, with distinctive signals for the carboxylic acid carbon and the carbons of the heterocyclic core.
Based on structural analysis, the following approximate chemical shifts might be expected:
Table 2: Predicted ¹H NMR Chemical Shifts for 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (OH) | 10.5-12.0 | Broad singlet |
| Aromatic Protons | 6.5-8.5 | Complex pattern |
| Methylene (CH₂) | 3.8-4.2 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700-1725 cm⁻¹, O-H stretch around 2500-3300 cm⁻¹) and the aromatic system (C=C and C=N stretches around 1400-1600 cm⁻¹).
Mass Spectrometry
Mass spectrometry would provide confirmation of the molecular weight and potentially reveal fragmentation patterns characteristic of the pyrazolo[1,5-a]pyridine system and the acetic acid moiety. The molecular ion peak would be expected at m/z 176, corresponding to the molecular formula C₉H₈N₂O₂.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) could be employed for the purification and analysis of 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid. The carboxylic acid functionality would influence the compound's retention behavior, potentially requiring acidic or buffered mobile phases for optimal chromatographic performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume